2-(p-Methoxyphenyl)quinoxaline
Overview
Description
2-(p-Methoxyphenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused to a pyrazine ring. The presence of a methoxy group at the para position of the phenyl ring attached to the quinoxaline core makes this compound unique. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with p-methoxybenzil. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of acetic acid as a solvent and heating the reaction mixture to reflux. The reaction can be represented as follows:
o-Phenylenediamine+p-Methoxybenzil→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(p-Methoxyphenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)quinoxaline is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the methoxy group, which may result in different biological activities.
2-(p-Chlorophenyl)quinoxaline: Contains a chlorine atom instead of a methoxy group, which can alter its reactivity and biological properties.
2-(p-Nitrophenyl)quinoxaline: Contains a nitro group, which can significantly impact its electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in 2-(p-Methoxyphenyl)quinoxaline imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSAWQUXLOIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198245 | |
Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-46-5 | |
Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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